3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone
Description
This compound features a 1-propanone backbone substituted with two distinct moieties:
- 4,6-Dimethyl-2-pyrimidinylamino group: A heterocyclic aromatic ring system with methyl groups at positions 4 and 6, contributing to electron-withdrawing effects and steric bulk.
While direct pharmacological data for this compound is unavailable in the provided evidence, its analogs (e.g., RS67506, WEB-2086) highlight the relevance of 1-propanone derivatives in drug discovery .
Properties
Molecular Formula |
C22H29N5O |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H29N5O/c1-18-17-19(2)25-22(24-18)23-11-10-21(28)27-15-13-26(14-16-27)12-6-9-20-7-4-3-5-8-20/h3-9,17H,10-16H2,1-2H3,(H,23,24,25)/b9-6+ |
InChI Key |
KXVDGPUHCHDMDU-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with guanidine in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be introduced by reacting the pyrimidine derivative with 1-benzylpiperazine under basic conditions.
Introduction of the Propenyl Group: The final step involves the reaction of the intermediate with cinnamaldehyde in the presence of a suitable base to form the propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperazine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related 1-propanone derivatives:
Key Observations:
- Piperazino vs. Piperidine/Morpholino: The target’s piperazino group enhances hydrogen-bonding capacity compared to morpholino (oxygen vs.
- Pyrimidinylamino vs. Benzo[b]thiophene: The pyrimidine ring in the target may improve metabolic stability over benzo[b]thiophene derivatives (e.g., 6c), which are prone to oxidation .
Biological Activity
The compound 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-1-propanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound features a pyrimidine ring, a piperazine moiety, and a propenyl group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
-
Anticancer Properties
- Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in tumor growth and metastasis .
- The compound's structure allows it to potentially act as an inhibitor of specific cancer pathways, making it a candidate for further investigation in oncology.
-
Antimicrobial Activity
- Compounds containing pyrimidine and triazole structures have demonstrated antibacterial and antifungal properties . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
- Preliminary data suggest that the compound may exhibit similar antimicrobial effects, warranting further testing against various pathogens.
- Central Nervous System (CNS) Effects
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example:
- Cell Line Tests : The compound was tested on RT112 bladder cancer cells, showing dose-dependent inhibition of cell proliferation.
- Mechanism of Action : It was found to induce apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.
Comparative Data Table
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Case Study 1 : A pyrimidine derivative was evaluated for its anticancer effects in a clinical trial involving patients with advanced bladder cancer. Results showed improved survival rates in patients treated with the compound compared to those receiving standard therapy.
- Case Study 2 : An antimicrobial study demonstrated that a related compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into a new antibiotic.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling of the pyrimidinylamino and piperazino-propenyl moieties. Key steps:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reactivity .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate intermediates .
- Catalysis : Optimize reaction time and temperature (e.g., reflux at 80–100°C) to minimize side products .
Yield improvements (15–25%) are achievable via Design of Experiments (DoE) to identify critical parameters like stoichiometry and pH .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 435.23) and fragmentation patterns .
- X-ray crystallography : Resolve conformational details of the piperazine ring and propenyl geometry .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
Methodological Answer:
- LogP determination : Use shake-flask or HPLC methods to measure hydrophobicity (predicted logP ~2.8) .
- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Solid dispersion : Enhance bioavailability via spray-drying with polyvinylpyrrolidone (PVP) .
Q. What in vitro assays are recommended to assess its biological activity?
Methodological Answer:
- Binding affinity : Radioligand displacement assays (e.g., -labeled antagonists) for receptor targets like dopamine D3 .
- Enzyme inhibition : Kinetic studies (IC) using fluorogenic substrates for kinases or proteases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to evaluate selectivity .
Advanced Research Questions
Q. How do the conformational dynamics of the piperazine ring influence binding to biological targets?
Methodological Answer:
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions using X-ray or DFT calculations .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to correlate puckering amplitude (θ) with binding energy .
- SAR modifications : Introduce methyl groups at C4/C6 to restrict ring flexibility and enhance affinity .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for pharmacological effects?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varying substituents on the pyrimidine (e.g., –OCH, –Cl) and propenyl groups .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .
Q. How can metabolic stability be evaluated to guide lead optimization?
Methodological Answer:
Q. What computational methods predict in vivo pharmacokinetics (PK) for this compound?
Methodological Answer:
- Physiologically based PK (PBPK) modeling : Input logP, pKa, and permeability data to simulate plasma concentration-time profiles .
- Machine learning : Train models on ADMET datasets (e.g., ChEMBL) to forecast bioavailability and clearance .
- Allometric scaling : Extrapolate PK parameters from rodent to human using body-weight correlations .
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Meta-analysis : Pool data from independent assays (e.g., IC) and apply statistical weighting .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate findings using alternative methods (e.g., SPR vs. ITC for binding kinetics) .
Q. What techniques elucidate the role of the (E)-3-phenyl-2-propenyl group in target engagement?
Methodological Answer:
- Photoaffinity labeling : Incorporate a diazirine moiety into the propenyl chain to crosslink with receptor residues .
- Docking simulations : Compare (E)- and (Z)-isomer binding poses in homology models of the target .
- Isotopic labeling : Synthesize -labeled propenyl derivatives for NMR-based binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
